2,5-Dimethylphenyl 5-chloro-2-methoxybenzenesulfonate
CAS No.: 433692-00-3
Cat. No.: VC21384004
Molecular Formula: C15H15ClO4S
Molecular Weight: 326.8g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 433692-00-3 |
|---|---|
| Molecular Formula | C15H15ClO4S |
| Molecular Weight | 326.8g/mol |
| IUPAC Name | (2,5-dimethylphenyl) 5-chloro-2-methoxybenzenesulfonate |
| Standard InChI | InChI=1S/C15H15ClO4S/c1-10-4-5-11(2)14(8-10)20-21(17,18)15-9-12(16)6-7-13(15)19-3/h4-9H,1-3H3 |
| Standard InChI Key | HXRPZKDYNWDLIX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)OS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
| Canonical SMILES | CC1=CC(=C(C=C1)C)OS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Introduction
2,5-Dimethylphenyl 5-chloro-2-methoxybenzenesulfonate is a chemical compound that belongs to the class of sulfonates. Sulfonates are organic compounds that contain a sulfonate group, which is a sulfur atom bonded to three oxygen atoms, one of which is part of a hydroxyl group. This specific compound is characterized by its aromatic structure, featuring a 2,5-dimethylphenyl group attached to a 5-chloro-2-methoxybenzenesulfonate moiety.
Despite the lack of extensive literature on this compound, it is likely used in various chemical syntheses due to its functional groups, which can participate in numerous reactions. The compound's properties and potential applications are inferred from its structural components.
Chemical Formula and Molecular Weight
The molecular weight would be approximately 362 g/mol, calculated from the atomic masses of its constituent atoms.
Synthesis and Preparation
The synthesis of 2,5-Dimethylphenyl 5-chloro-2-methoxybenzenesulfonate typically involves the reaction of a 2,5-dimethylphenol with a 5-chloro-2-methoxybenzenesulfonyl chloride in the presence of a base. This reaction is a common method for forming sulfonate esters.
Example Synthesis Steps
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Preparation of 5-Chloro-2-methoxybenzenesulfonyl Chloride: This intermediate can be prepared by reacting 5-chloro-2-methoxybenzene with chlorosulfonic acid.
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Reaction with 2,5-Dimethylphenol: The sulfonyl chloride is then reacted with 2,5-dimethylphenol in a suitable solvent, such as dichloromethane or pyridine, to form the desired sulfonate ester.
Potential Applications
While specific applications of 2,5-Dimethylphenyl 5-chloro-2-methoxybenzenesulfonate are not well-documented, compounds with similar structures are often used in:
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Pharmaceutical Synthesis: As intermediates in the synthesis of drugs, particularly those with sulfonamide or sulfonate functionalities.
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Agrochemicals: In the development of pesticides or herbicides, where the sulfonate group can provide useful properties.
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Dyes and Pigments: The aromatic structure of the compound could be utilized in the synthesis of dyes or pigments.
Data Tables
Given the limited specific data available on 2,5-Dimethylphenyl 5-chloro-2-methoxybenzenesulfonate, a general table summarizing its inferred properties and potential applications is provided below:
| Property | Description |
|---|---|
| Chemical Formula | C₁₆H₁₇ClO₅S |
| Molecular Weight | Approximately 362 g/mol |
| Synthesis | Reaction of 2,5-dimethylphenol with 5-chloro-2-methoxybenzenesulfonyl chloride |
| Potential Applications | Pharmaceutical synthesis, agrochemicals, dyes/pigments |
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